1-氨基-3-乙氧基丙烷-2-醇

描述

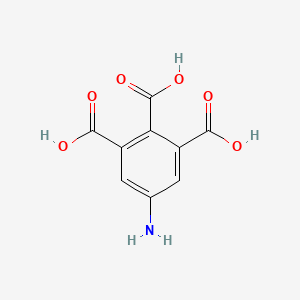

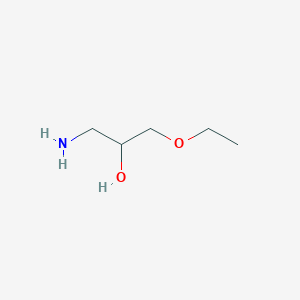

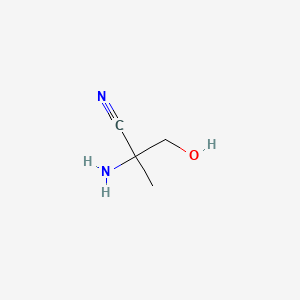

1-Amino-3-ethoxypropan-2-ol is a compound that falls within the category of beta-amino alcohols, which are of significant interest due to their biological activities and their utility as building blocks in organic synthesis. The compound's structure implies the presence of both amino and alcohol functional groups, which can contribute to its reactivity and potential applications in various chemical processes.

Synthesis Analysis

The synthesis of related 2-substituted 2-aminopropane-1,3-diols has been reported, where the introduction of a phenyl ring into the alkyl chain of a lead compound resulted in immunosuppressive activity . This suggests that the synthesis of 1-Amino-3-ethoxypropan-2-ol could potentially be achieved through similar synthetic strategies, possibly involving the modification of the alkyl side chain to introduce the ethoxy group. Additionally, microwave-assisted ring opening of epoxides has been used as a general route to synthesize 1-aminopropan-2-ols, which could be a viable method for synthesizing 1-Amino-3-ethoxypropan-2-ol as well .

Molecular Structure Analysis

The molecular structure of compounds closely related to 1-Amino-3-ethoxypropan-2-ol has been studied using X-ray crystallography and density functional theory (DFT) . These studies provide insights into the conformational preferences and potential non-covalent interactions, such as hydrogen bonding, that could also be relevant to the structure of 1-Amino-3-ethoxypropan-2-ol. The presence of ethoxy and amino groups in the molecule would likely influence its conformation and the types of intermolecular interactions it can participate in.

Chemical Reactions Analysis

Compounds similar to 1-Amino-3-ethoxypropan-2-ol have been shown to participate in various chemical reactions. For instance, 1-Aminooxy-3-aminopropane, which shares the 1,3-amino alcohol motif, has been found to be a potent inhibitor of enzymes involved in polyamine biosynthesis . This suggests that 1-Amino-3-ethoxypropan-2-ol could also interact with biological macromolecules, potentially leading to bioactive properties. Moreover, the presence of the amino group could allow for reactions such as amination or the formation of amides and other derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Amino-3-ethoxypropan-2-ol can be inferred from related compounds. For example, the crystal structure analysis of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives has revealed the importance of hydrogen bonding in determining the solid-state conformation . Similarly, 1-Amino-3-ethoxypropan-2-ol would be expected to engage in hydrogen bonding due to its amino and hydroxyl groups, which would affect its solubility, boiling point, and other physical properties. The compound's reactivity would be influenced by the presence of the amino group, which is a common functional group in bioactive molecules and can undergo various chemical transformations.

科学研究应用

不对称合成中的酶促拆分

1-氨基-3-乙氧基丙烷-2-醇衍生物已被研究用于酶促拆分过程中的应用,特别是在手性 1,3-氨基醇的合成中。一项研究证明了在这些衍生物的酯交换反应中使用南极假丝酵母脂肪酶 A,证明了对 (S)-达泊西汀的生产很有价值 (Torre、Gotor‐Fernández 和 Gotor,2006 年).

寡核苷酸的合成

该化合物已被用于合成在 5'-末端含有伯氨基的寡核苷酸。这些寡核苷酸进一步用氨基特异性探针衍生化,从而产生荧光或生物素化的寡核苷酸产物 (Connolly,1987 年).

抗疟疾活性

1-氨基-3-乙氧基丙烷-2-醇衍生物已被合成并对其抗疟疾活性进行了评估。2-氨基-3-芳基丙烷-1-醇等化合物对氯喹敏感和耐氯喹的恶性疟原虫菌株表现出中等的抗疟疾活性 (D’hooghe 等人,2011 年).

药代动力学研究的 LC-MS/MS 方法

已经开发了液相色谱-串联质谱法用于定量测定 1-氨基-3-乙氧基丙烷-2-醇衍生物。该技术对于大鼠血清中具有 β-肾上腺素能活性的新化合物的药代动力学研究至关重要 (Walczak,2014 年).

微波辅助合成

微波辅助环氧化物开环已被用于合成一系列 1-氨基丙烷-2-醇,然后评估它们对疟疾的疗效 (Robin 等人,2007 年).

安全和危害

The safety information for 1-Amino-3-ethoxypropan-2-ol indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name |

1-amino-3-ethoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2/c1-2-8-4-5(7)3-6/h5,7H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXPPKOCUWQETF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20576818 | |

| Record name | 1-Amino-3-ethoxypropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-3-ethoxypropan-2-ol | |

CAS RN |

35152-18-2 | |

| Record name | 1-Amino-3-ethoxypropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1285160.png)

![Benzo[1,3]dioxol-5-ylmethyl-cyclopentyl-amine hydrochloride](/img/structure/B1285173.png)

amine hydrochloride](/img/structure/B1285185.png)

![{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine](/img/structure/B1285225.png)